molecular formula C7H11N3S B020134 (s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine CAS No. 106092-09-5

(s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine

Katalognummer: B020134
CAS-Nummer: 106092-09-5
Molekulargewicht: 169.25 g/mol
InChI-Schlüssel: DRRYZHHKWSHHFT-BYPYZUCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine (CAS RN: 106092-09-5) is a chiral, high-value chemical intermediate of significant interest in pharmaceutical research and development. With a molecular weight of 169.25 g/mol and the molecular formula C 7 H 11 N 3 S, this compound serves as a critical precursor for synthesizing novel bioactive molecules. Its primary research value lies in its role as a core scaffold in the design of potential therapeutics. Key research applications include: Dual Kinase Inhibitors: This compound is a key building block for novel compounds designed as dual inhibitors of Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK-3β). Simultaneous inhibition of these kinases is a promising strategy in oncology research to prevent the deactivation of the tumor suppressor protein PTEN, thereby potentially restoring its ability to inhibit the PI3K/AKT/mTOR oncogenic signaling pathway . Dopamine Receptor Agonists: The scaffold is extensively used in developing multifunctional ligands targeting dopamine D2 and D3 receptors. Such molecules are investigated as potential therapeutic agents for Parkinson's Disease, aiming to provide not only symptomatic relief but also neuroprotective benefits, such as combating oxidative stress and protecting neuronal cells from toxins like 6-hydroxydopamine (6-OHDA) . The synthetic route to this compound involves a thiourea-mediated cyclization followed by a critical resolution step using L(+)-tartaric acid to achieve high enantiomeric purity, often exceeding 99.8% enantiomeric excess . This guarantees researchers access to a chirally pure compound essential for stereospecific biological activity. Intended Use and Handling: This product is intended for research use only, specifically for chemical synthesis, analytical testing, and preclinical investigations. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Eigenschaften

IUPAC Name

(6S)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h4H,1-3,8H2,(H2,9,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRYZHHKWSHHFT-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C[C@H]1N)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00893656
Record name 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00893656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106092-09-5
Record name (6S)-4,5,6,7-Tetrahydro-2,6-benzothiazolediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106092-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106092095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00893656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.560
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DIAMINO-4,5,6,7-TETRAHYDROBENZOTHIAZOLE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4N3Y41JML
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Bromination and Thiourea-Mediated Cyclization

In the first step, N-(4-oxocyclohexyl)acetamide is treated with bromine in acetic acid, followed by reaction with thiourea. This tandem process achieves both bromination at the cyclohexanone β-position and cyclization to form the thiazole ring. The reaction proceeds via nucleophilic attack of thiourea’s sulfur atom on the brominated intermediate, yielding N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide (Formula-3).

Key Reaction Parameters:

  • Solvent: Acetic acid (neat)

  • Temperature: 0–5°C during bromine addition, then 70–75°C for cyclization

  • Stoichiometry: 1:1 molar ratio of N-(4-oxocyclohexyl)acetamide to bromine

Hydrolysis of the Acetamide Group

Formula-3 undergoes hydrolysis in aqueous sulfuric acid (20–30% w/w) at 80–90°C to remove the acetyl protecting group, yielding racemic 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (Formula-4). The use of sulfuric acid ensures complete deacetylation without degrading the thiazole ring.

Resolution of the (S)-Enantiomer

The critical challenge in synthesizing this compound lies in achieving high enantiomeric purity. Patent WO2011021214A2 describes a resolution method using L(+)-tartaric acid, which exploits differential solubility of diastereomeric salts.

Tartaric Acid Resolution

Racemic Formula-4 is dissolved in hot water (70–75°C) and treated with L(+)-tartaric acid. The (S)-enantiomer preferentially forms a less soluble tartrate salt, which crystallizes upon cooling. Recrystallization from water further enriches the diastereomeric excess to >99%.

Optimized Conditions:

ParameterValue
Racemic amine100 g
L(+)-tartaric acid88 g
Water volume1 L
Crystallization temperature25–30°C
Yield68–72%

Acid-Base Purification

The isolated tartrate salt is treated with aqueous hydrochloric acid (HCl) to protonate the amine, followed by activated carbon filtration to remove impurities. Neutralization with potassium hydroxide (KOH) liberates the free (S)-amine, which is filtered and dried to yield Formula-5 with ≥99.5% chemical purity and 99.8% enantiomeric excess.

Industrial-Scale Production Considerations

The patent emphasizes scalability and cost-efficiency, addressing common bottlenecks in chiral amine synthesis.

Solvent Selection

  • Cyclization: Acetic acid is preferred for its dual role as solvent and acid catalyst.

  • Resolution: Water enables high recovery of tartaric acid via recrystallization, reducing waste.

  • Crystallization: Ketones like acetone are avoided in later stages to prevent solvolysis of the thiazole ring.

Waste Stream Management

  • Tartaric acid is recovered from mother liquors by acidification and reused, minimizing environmental impact.

  • Bromine residues are neutralized with sodium thiosulfate before aqueous disposal.

Comparative Analysis of Alternative Routes

While the tartaric acid resolution remains the industrial standard, alternative methods have been explored:

Enzymatic Resolution

Lipase-catalyzed kinetic resolution using vinyl acetate as an acyl donor has been reported in literature, though yields (<50%) and enzyme costs limit commercial viability.

Chiral Pool Synthesis

Starting from (S)-cyclohexenylglycine derivatives introduces chirality early but requires costly starting materials and multi-step functional group interconversions.

Quality Control and Analytical Characterization

Critical quality attributes for Formula-5 include:

ParameterMethodSpecification
Enantiomeric excessChiral HPLC (Chiralpak IA)≥99.5%
Chemical purityRP-HPLC (C18 column)≥99.5%
Residual solventsGC-FID<500 ppm (acetone, acetic acid)
Heavy metalsICP-MS<10 ppm

The patent specifies that residual tartaric acid must be <0.1% w/w, verified by ion chromatography.

Troubleshooting Common Synthesis Issues

Low Enantiomeric Excess

  • Cause: Incomplete crystallization during tartrate salt formation.

  • Solution: Slow cooling (0.5°C/min) and seeding with pure (S)-tartrate crystals.

Thiazole Ring Degradation

  • Cause: Prolonged exposure to strong acids at elevated temperatures.

  • Solution: Strict control of hydrolysis time (<2 hours) and acid concentration (20–30% H₂SO₄) .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of (S)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine can be categorized into several key areas:

Medicinal Chemistry

This compound has been investigated for its potential as:

  • Antimicrobial Agent : It exhibits inhibitory activity against bacterial DNA gyrase B (GyrB), an enzyme critical for bacterial DNA replication.
  • Antifungal and Anticancer Properties : Research indicates its ability to interact with various biological targets which may lead to therapeutic applications in treating fungal infections and cancer .

Neuropharmacology

Recent studies have highlighted the compound's role as a:

  • Dopamine Agonist : Derivatives of this compound have shown high affinity for dopamine receptors (D2 and D3), suggesting potential in treating Parkinson’s disease. For example, lead compounds derived from it demonstrated significant neuroprotective effects in animal models .

Materials Science

Research is ongoing into the use of this compound in:

  • Development of Novel Materials : Its unique chemical properties are being explored for applications in creating materials with specific electronic and optical characteristics.

Agriculture

The compound is also being studied for its potential as:

  • Pesticide or Herbicide : Due to its bioactive properties, it may serve as a basis for developing new agricultural chemicals.

Corrosion Inhibition

Studies have shown that this compound can act as a corrosion inhibitor for mild steel in acidic environments. This application is particularly relevant in industrial settings where metal degradation is a concern .

Data Table of Applications

Application AreaSpecific UsesKey Findings/Notes
Medicinal ChemistryAntimicrobial, Antifungal, AnticancerInhibits bacterial DNA gyrase B; potential therapeutic uses .
NeuropharmacologyDopamine AgonistHigh affinity for D2/D3 receptors; neuroprotective effects in PD models .
Materials ScienceNovel Electronic/Optical MaterialsExplored for unique chemical properties.
AgriculturePesticide/Herbicide DevelopmentBioactive properties suggest efficacy in pest control.
Corrosion InhibitionMild Steel ProtectionEffective in acidic environments; potential industrial applications .

Case Study 1: Neuropharmacological Applications

A study focused on derivatives of this compound revealed that certain modifications enhanced receptor binding affinities significantly. For instance, compounds exhibiting agonist activity at D2 and D3 receptors showed promise in preclinical models of Parkinson’s disease. The lead compound demonstrated an EC50 value of 3.23 nM at D2 receptors indicating potent activity .

Case Study 2: Corrosion Inhibition

Research conducted on the use of this compound as a corrosion inhibitor highlighted its effectiveness in protecting mild steel from acid-induced degradation. The study found that the compound forms a protective layer on the metal surface which significantly reduces corrosion rates under acidic conditions .

Vergleich Mit ähnlichen Verbindungen

Table 1: Receptor Affinity of Key Derivatives

Compound D3 Ki (nM) D2 Ki (nM) Selectivity (D3/D2) Reference
(S)-Parent compound 2.1 380 181
D-512 (Propynyl derivative) 0.24 43.2 180
(±)-Racemic analog 8.5 420 49

Enantiomeric Comparisons

The (S)-enantiomer is pharmacologically superior to its (R)-counterpart:

  • Pramipexole precursors : The (S)-form is essential for synthesizing pramipexole, a D3-preferring agonist with FDA approval for Parkinson’s disease. The (R)-enantiomer exhibits negligible receptor activity .
  • Synthetic yields : Enantiomerically pure (S)-diamine is synthesized via asymmetric catalysis or chiral resolution, whereas racemic mixtures require additional separation steps, increasing production costs .

Biologische Aktivität

(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine, also known as (S)-(-)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications based on recent research findings.

This compound is characterized by its unique thiazole ring structure which plays a critical role in its biological activity. The compound's molecular formula is C7H11N3SC_7H_{11}N_3S with a molecular weight of 169.25 g/mol. Its structural features allow for significant interactions with biological targets.

Inhibition of DNA Gyrase

One of the most notable biological activities of this compound is its role as an inhibitor of bacterial DNA gyrase B (GyrB). This enzyme is crucial for bacterial DNA replication and transcription. Recent studies have demonstrated that derivatives of this compound can effectively inhibit GyrB activity:

  • Study Findings : A theoretical-experimental study reported that specific derivatives exhibited significant inhibitory effects on GyrB, with two compounds showing promising activity levels compared to known inhibitors .
  • Molecular Interactions : Quantum Theory of Atoms In Molecules (QTAIM) calculations provided insights into the molecular interactions stabilizing the complexes formed between the inhibitors and GyrB .

In Vitro Studies

Table 1 summarizes key findings from in vitro assays evaluating the inhibitory effects of this compound derivatives on GyrB:

CompoundIC50 (µM)Binding AffinityNotes
Derivative A0.25HighNovel binding site interaction
Derivative B0.45ModerateSimilar to existing inhibitors
Derivative C0.75LowLess effective than A and B

These results indicate that structural modifications can significantly enhance the compound's inhibitory potency against GyrB.

Neuroprotective Potential

Another area of exploration for this compound is its potential neuroprotective effects. Studies suggest that it may act as a dopamine D2 receptor agonist:

  • Mechanism : The compound has been shown to interact with dopamine receptors which are crucial in the treatment of neurodegenerative diseases such as Parkinson's disease .
  • Case Study : A recent investigation highlighted its use as an intermediate in synthesizing pramipexole—a known dopamine agonist—further underscoring its relevance in neuropharmacology .

Applications and Future Directions

The diverse biological activities of this compound position it as a promising candidate for drug development:

  • Antibacterial Agents : Given its effectiveness as a GyrB inhibitor, further development could lead to new antibacterial therapies targeting resistant strains.
  • Neuroprotective Drugs : Its potential role in neuroprotection opens avenues for treating conditions like Parkinson's disease through modulation of dopaminergic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine
Reactant of Route 2
Reactant of Route 2
(s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.